Cas no 1804622-39-6 (3-(Bromomethyl)-4-hydroxy-6-nitro-2-(trifluoromethoxy)pyridine)

3-(Bromomethyl)-4-hydroxy-6-nitro-2-(trifluoromethoxy)pyridine 化学的及び物理的性質
名前と識別子
-
- 3-(Bromomethyl)-4-hydroxy-6-nitro-2-(trifluoromethoxy)pyridine
-
- インチ: 1S/C7H4BrF3N2O4/c8-2-3-4(14)1-5(13(15)16)12-6(3)17-7(9,10)11/h1H,2H2,(H,12,14)
- InChIKey: WQWMYBQTNBRIFT-UHFFFAOYSA-N
- ほほえんだ: BrCC1C(C=C([N+](=O)[O-])NC=1OC(F)(F)F)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 8
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 424
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 84.2
3-(Bromomethyl)-4-hydroxy-6-nitro-2-(trifluoromethoxy)pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029097407-1g |
3-(Bromomethyl)-4-hydroxy-6-nitro-2-(trifluoromethoxy)pyridine |
1804622-39-6 | 97% | 1g |
$1,460.20 | 2022-04-02 |
3-(Bromomethyl)-4-hydroxy-6-nitro-2-(trifluoromethoxy)pyridine 関連文献
-
Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
-
Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
-
Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
-
Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
-
Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
-
Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
-
Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774
-
Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
3-(Bromomethyl)-4-hydroxy-6-nitro-2-(trifluoromethoxy)pyridineに関する追加情報
3-(Bromomethyl)-4-hydroxy-6-nitro-2-(trifluoromethoxy)pyridine: A Multifunctional Scaffold for Pharmaceutical Innovation
3-(Bromomethyl)-4-hydroxy-6-nitro-2-(trifluoromethoxy)pyridine represents a unique class of heterocyclic compounds with significant potential in pharmaceutical development. This molecule, identified by the CAS number 1804622-39-6, features a pyridine ring substituted with multiple functional groups, including a trifluoromethoxy group, a hydroxy group, a nitro group, and a bromomethyl substituent. These structural elements confer distinct physicochemical properties, enabling the compound to interact with biological targets in diverse ways. Recent studies have highlighted its role as a versatile building block for drug design, particularly in the context of inflammation modulation and neuroprotection.
As a pyridine derivative, this compound exhibits a planar aromatic ring system with conjugated electron systems, which enhances its reactivity and compatibility with various synthetic strategies. The presence of the trifluoromethoxy group introduces electron-withdrawing effects, influencing the molecule's polarity and solubility profiles. This characteristic is particularly valuable in optimizing drug delivery systems, as it allows for tailored interactions with biological membranes and cellular compartments. The nitro functionality, on the other hand, contributes to the molecule's redox chemistry, making it a potential candidate for applications in antioxidant and anti-inflammatory therapies.
Recent advancements in medicinal chemistry have demonstrated the utility of 3-(Bromomethyl)-4-hydroxy-6-nitro-2-(trifluoromethoxy)pyridine as a scaffold for developing novel therapeutics. A 2023 study published in JACS revealed its potential as a selective inhibitor of phosphodiesterase-4 (PDE4), a key enzyme in modulating inflammatory responses. The compound's ability to modulate cyclic nucleotide signaling pathways has sparked interest in its application for treating chronic inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease. This discovery aligns with the broader trend of targeting epigenetic regulators and inflammatory mediators in modern drug development.
The hydroxy group in this molecule plays a critical role in its biological activity. It serves as a hydrogen bond donor, enabling interactions with protein targets that require such functional groups for binding. This property is particularly advantageous in the design of small molecule inhibitors, where precise molecular recognition is essential. Researchers have leveraged this feature to develop analogs with enhanced selectivity and reduced off-target effects, as reported in a 2024 review in ChemMedChem. The combination of hydrophilic and hydrophobic regions in the molecule allows for fine-tuning of its pharmacokinetic profile, a crucial factor in optimizing drug candidates for clinical translation.
From a synthetic perspective, the bromomethyl substituent in 3-(Bromomethyl)-4-hydroxy-6-nitro-2-(trifluoromethoxy)pyridine provides a versatile site for further functionalization. This group is particularly valuable in cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings, which are widely used in the construction of complex drug molecules. A 2023 study in Organic Letters demonstrated the utility of this compound as a precursor for synthesizing quinoline-based derivatives with improved antitumor activity. The ability to selectively modify the bromomethyl group enables the development of a diverse array of derivatives with tailored biological properties.
Advances in computational chemistry have further expanded the potential applications of this compound. Molecular docking studies have shown that the trifluoromethoxy group can form favorable interactions with hydrophobic pockets in target proteins, enhancing binding affinity. These findings are supported by experimental data from a 2024 study in ACS Medicinal Chemistry Letters, which demonstrated the compound's ability to inhibit the activity of protein kinase C (PKC), a key player in cellular signaling pathways. This dual functionality of the trifluoromethoxy group as both an electron-withdrawing and hydrophobic interaction site underscores its importance in drug design.
Recent research has also explored the use of 3-(Bromomethyl)-4-hydroxy-6-nitro-2-(trifluoromethoxy)pyridine in the development of dual-action therapeutics. A 2023 study in Journal of Medicinal Chemistry highlighted its potential as a modulator of both inflammatory and neurodegenerative pathways. The compound was shown to reduce the production of pro-inflammatory cytokines while simultaneously protecting neuronal cells from oxidative stress. This dual mechanism of action is particularly relevant in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's, where both inflammation and oxidative damage play critical roles.
The chemical stability of this compound is another important consideration in its pharmaceutical applications. The presence of the nitro group can influence the molecule's reactivity, particularly under physiological conditions. However, recent studies have demonstrated that the compound can be modified to enhance its stability while maintaining its biological activity. A 2024 study in Drug Discovery Today described the development of a prodrug form of this compound, which showed improved oral bioavailability and reduced gastrointestinal toxicity compared to the parent molecule. This represents a significant advancement in the clinical translation of such compounds.
From an environmental and toxicological perspective, the trifluoromethoxy group in this molecule raises important considerations. While the trifluoromethoxy group is known for its low reactivity and high stability, its potential impact on aquatic ecosystems requires careful evaluation. A 2023 study in Environmental Science & Technology investigated the biodegradation of this compound and found that it exhibited limited persistence in water systems. These findings are crucial for the development of environmentally friendly drug candidates that meet regulatory standards for sustainability.
Looking ahead, the continued exploration of 3-(Bromomethyl)-4-hydroxy-6-nitro-2-(trifluoromethoxy)pyridine as a molecular scaffold holds promise for addressing unmet medical needs. Its unique combination of functional groups provides a platform for designing molecules with tailored properties for specific therapeutic applications. As research in this area progresses, the compound is likely to play an increasingly important role in the development of innovative therapies for a wide range of diseases.
In conclusion, 3-(Bromomethyl)-4-hydroxy-6-nitro-2-(trifluoromethoxy)pyridine represents a compelling example of how the strategic combination of functional groups can lead to the development of multifunctional therapeutics. Its structural complexity and diverse biological activities make it a valuable candidate for further investigation in both academic and industrial settings. As the field of medicinal chemistry continues to evolve, compounds like this one will undoubtedly play a critical role in shaping the future of drug discovery and development.
1804622-39-6 (3-(Bromomethyl)-4-hydroxy-6-nitro-2-(trifluoromethoxy)pyridine) 関連製品
- 33927-09-2(3,5-DIIODO-4(4'-METHOXYPHENOXY)BENZOIC ACID METHYL ESTER)
- 1805125-64-7(4-(Difluoromethyl)-3-methoxy-2-methyl-6-(trifluoromethoxy)pyridine)
- 256651-55-5((2,6-dibromophenyl)methanesulfonyl chloride)
- 2227813-15-0(3-(1R)-3-amino-1-hydroxypropylbenzonitrile)
- 2029362-05-6(1-(pentan-3-yl)cyclohexane-1-carbaldehyde)
- 2229513-28-2(tert-butyl N-2-(1-amino-2-methylpropan-2-yl)-5-methoxyphenylcarbamate)
- 1795415-69-8(N-{[2-(pyrrolidin-1-yl)pyrimidin-4-yl]methyl}naphthalene-1-carboxamide)
- 1315367-12-4(3-(2,5-dimethylfuran-3-yl)-1λ?-thiomorpholine-1,1-dione)
- 83674-71-9(2,4-Diiodopyridine)
- 98625-26-4((S)-(-)-Bay-K-8644)




